molecular formula C12H18Cl2N2O B024199 (S)-Clenbuterol CAS No. 50499-60-0

(S)-Clenbuterol

Cat. No. B024199
CAS RN: 50499-60-0
M. Wt: 277.19 g/mol
InChI Key: STJMRWALKKWQGH-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of (S)-Clenbuterol and its derivatives has been the focus of various studies. For instance, molecularly imprinted polymers (MIPs) have been synthesized for efficient separation and concentration of Clenbuterol (CLB) through covalent imprinting methods, demonstrating high adsorption capacity and specific recognition ability (Tang et al., 2016). Additionally, selective non-covalent Clenbuterol imprinted polymers were prepared, showing significant recognition towards Clenbuterol over other adrenergic substances (Masci et al., 2001).

Molecular Structure Analysis

The molecular structure of Clenbuterol has been characterized in various studies. Copper(II) complexes with Clenbuterol were synthesized and studied using electronic, IR, and EPR spectra, magnetochemical, thermogravimetric, and single-crystal X-ray diffraction methods, providing insights into the structural characterization of Clenbuterol complexes (Getova et al., 2005).

Chemical Reactions and Properties

Research on Clenbuterol's chemical reactions has revealed its potential enzyme toxicity to trypsin, indicating that Clenbuterol binds with trypsin, forming a complex that could disrupt the enzyme's structure and function (Chai et al., 2013).

Physical Properties Analysis

The structural characterization of a new form of Clenbuterol, identified as Clenbuterol hemihydrate, has been reported, providing detailed information on its crystal structure and powder diffraction pattern, which is pivotal for understanding its physical properties (Toro et al., 2013).

Chemical Properties Analysis

The study of Clenbuterol's chemical properties includes investigations on its interactions with various substances. For example, an electrochemical modification study revealed that Clenbuterol could be modified at electrode surfaces, indicating its chemical versatility and potential for use in biosensors (Jin et al., 2008).

Scientific Research Applications

  • Muscle Hypertrophy and Energy Expenditure : Clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle, suggesting potential for muscle hypertrophic actions in humans (Jessen et al., 2019).

  • Anticonvulsant Effects : It increases the electroconvulsive threshold for tonic seizures in mice and shows additive anticonvulsant effects when combined with standard antiepileptics (Fischer et al., 2001).

  • Effect on Bone Growth : Clenbuterol induces muscular hypertrophy but inhibits the longitudinal growth of bones in young male rats (Kitaura et al., 2002).

  • Neuromuscular Diseases : It is effective in improving motor function in spinal and bulbar muscular atrophy patients (Querin et al., 2013).

  • Exercise Performance : Chronic clenbuterol administration may deleteriously affect exercise performance in rats due to alterations in cardiac muscle structure and function (Duncan et al., 2000).

  • Doping Control : Hair analysis of clenbuterol can discriminate between therapeutic use and contamination, aiding in doping control samples evaluation (Krumbholz et al., 2014).

  • Detection in Food and Livestock : Novel methods like murine antibody and open sandwich enzyme linked immunosorbent assay (OS-ELISA) have been developed for clenbuterol detection, useful for monitoring its usage in food and livestock (Cong et al., 2019).

  • Muscle Atrophy Prevention : Clenbuterol attenuates the decrease in muscle mass and fiber cross-sectional area in rats, beneficial for severely debilitated patients imposed by inactivity (Herrera et al., 2001).

properties

IUPAC Name

(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJMRWALKKWQGH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317043
Record name (+)-Clenbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-clenbuterol

CAS RN

50499-60-0
Record name (+)-Clenbuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50499-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Clenbuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050499600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Clenbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CLENBUTEROL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32SXB5VH2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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